molecular formula C6H10N2O B2593423 methyl N-cyano-2-methylpropanimidate CAS No. 59758-81-5

methyl N-cyano-2-methylpropanimidate

Cat. No. B2593423
CAS RN: 59758-81-5
M. Wt: 126.159
InChI Key: XLPTWBWIVATEPN-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, without specific data or resources, it’s challenging to provide the molecular structure analysis of "methyl N-cyano-2-methylpropanimidate" .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its molecular structure. Cyanoacetamide-N-derivatives, which might be structurally similar to “methyl N-cyano-2-methylpropanimidate”, are known to participate in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, etc. Unfortunately, without specific data, it’s challenging to provide these details for "methyl N-cyano-2-methylpropanimidate" .

Scientific Research Applications

  • Clinical Outcomes and Kinetics of Propanil : This study focused on the clinical outcomes and kinetics of propanil, a pesticide, following acute poisoning. It highlighted the lethality of propanil in cases of poisoning and the treatments used, such as methylene blue and supportive care. The study emphasized the need for more research into the optimal management of acute propanil poisoning (Roberts et al., 2009).

  • Methylphenidate Pharmacology and Uses : This article reviewed methylphenidate, a central nervous system stimulant used for treating attention-deficit/hyperactivity disorder and narcolepsy. It highlighted its mechanism of action and its efficacy in various clinical conditions (Challman & Lipsky, 2000).

  • Alternatives to Methyl Bromide Treatments : This research discussed alternatives to methyl bromide for controlling pests in various settings, including agricultural and quarantine applications. The study explored various physical control methods and fumigant replacements (Fields & White, 2002).

  • Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant : This study described the characterization of a stable product formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile), a compound used in radical-mediated degradation studies in pharmaceuticals (Wells-Knecht & Dunn, 2019).

  • Biochemical and Histopathological Findings of N-butyl-2-cyanoacrylate : This experimental study investigated the potential toxicity of N-butyl-2-cyanoacrylate, particularly in the context of its use in dentistry as an adhesive and sealing glue (Inal et al., 2006).

  • Managing Nematodes Without Methyl Bromide : This research provided an overview of nematode management practices in high-value crop production systems in the absence of methyl bromide, a widely used pre-plant soil fumigant (Zasada et al., 2010).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific information, it’s difficult to provide the mechanism of action for "methyl N-cyano-2-methylpropanimidate" .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. For specific safety data, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions in the study of a compound depend on its potential applications and current limitations. Unfortunately, without more specific information about “methyl N-cyano-2-methylpropanimidate”, it’s difficult to predict future directions .

properties

IUPAC Name

methyl N-cyano-2-methylpropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)6(9-3)8-4-7/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPTWBWIVATEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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